molecular formula C41H70O13 B600424 Ginsenoside F3 CAS No. 62025-50-7

Ginsenoside F3

Cat. No.: B600424
CAS No.: 62025-50-7
M. Wt: 771.0 g/mol
InChI Key: HJRVLGWTJSLQIG-UHFFFAOYSA-N
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Description

Ginsenoside F3 is a naturally occurring saponin compound found in the leaves of Panax ginseng. It belongs to the dammarane-type triterpene saponins, which are known for their diverse biological activities. This compound has been studied for its potential health benefits, including immunomodulatory, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with altered biological activities. For example, hydrolysis can yield protopanaxadiol and protopanaxatriol, which are aglycones with distinct pharmacological properties .

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd
  • Ginsenoside Re
  • Ginsenoside Rf
  • Ginsenoside Rg1
  • Ginsenoside Rg2
  • Ginsenoside Rg3
  • Ginsenoside Rh1

Properties

IUPAC Name

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVLGWTJSLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside F3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62025-50-7
Record name Ginsenoside F3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What are the potential immunological effects of Ginsenoside F3?

A1: Research suggests that this compound may possess immunoenhancing properties. In studies using murine spleen cells, this compound demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, this compound appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].

Q2: What is the distribution of this compound within the Panax ginseng plant?

A3: this compound is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their this compound content.

Q3: Are there any structural analogs of this compound with known biological activity?

A4: Yes, this compound belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.

Q4: Are there any analytical methods to assess the quality and presence of this compound in plant material?

A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying this compound along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.

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